molecular formula C16H22N4O4 B12508629 tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B12508629
M. Wt: 334.37 g/mol
InChI Key: JGFACMOFRHDKKK-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS: 1838704-82-7) is derived from its core structural components:

  • Spirocyclic backbone : The 4,7-diazaspiro[2.5]octane system consists of two nitrogen-containing rings (piperidine and cyclopropane) sharing a single sp³-hybridized carbon atom (spiro center).
  • Substituents :
    • A tert-butyloxycarbonyl (Boc) group at position 4.
    • A 6-nitropyridin-3-yl group at position 7.

The SMILES notation (CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)N+[O-]) and InChIKey (JGFACMOFRHDKKK-UHFFFAOYSA-N) further validate the connectivity. The molecular formula C₁₆H₂₂N₄O₄ and molecular weight 334.37 g/mol align with mass spectrometry data.

Table 1: Key Identifiers
Property Value Source
IUPAC Name tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate PubChem
CAS RN 1838704-82-7 Anaxlab
Molecular Formula C₁₆H₂₂N₄O₄ PubChem
Molecular Weight 334.37 g/mol PubChem

Molecular Geometry and Spirocyclic Architecture

The 4,7-diazaspiro[2.5]octane core comprises:

  • A six-membered piperidine ring fused via a spiro carbon to a three-membered cyclopropane-like ring.
  • Two nitrogen atoms at positions 4 and 7, with the former bonded to the Boc group and the latter to the nitropyridinyl substituent.

X-ray crystallography of analogous spiro compounds (e.g., spiro[2.5]octane) reveals bond lengths of 1.54 Å for C-C in the cyclopropane ring and 1.47 Å for C-N in the piperidine ring. The N-C(spiro)-N angle is constrained to ~94° due to ring strain.

Table 2: Geometric Parameters of the Spiro Core
Parameter Value (Å/°) Source
C(spiro)-N (piperidine) 1.47 Å PubChem
C(spiro)-C (cyclopropane) 1.54 Å PubChem
N-C(spiro)-N angle 94° PubChem

The 6-nitropyridin-3-yl group adopts a planar conformation, with the nitro group at position 6 inducing meta-directing electronic effects on the pyridine ring.

Conformational Analysis of the 4,7-Diazaspiro[2.5]octane Core

The spirocyclic system exhibits restricted rotation due to the fused cyclopropane ring. Key conformational features include:

  • Piperidine ring puckering : The Boc group at position 4 stabilizes a chair-like conformation, while the nitropyridinyl group at position 7 adopts an equatorial orientation to minimize steric clashes.
  • Cyclopropane ring strain : The 60° C-C-C angles in the cyclopropane moiety impose torsional stress, favoring a twist-boat conformation in the piperidine ring.

Molecular dynamics simulations of related diazaspiro compounds (e.g., 1,9-diazaspiro[5.5]undecanes) demonstrate that electron-withdrawing substituents (e.g., nitro groups) reduce ring flexibility by enhancing intramolecular hydrogen bonding.

Electronic Effects of the 6-Nitropyridin-3-yl Substituent

The nitro group (-NO₂) exerts significant electronic effects:

  • Resonance withdrawal : The nitro group delocalizes electron density from the pyridine ring, lowering the LUMO energy (-1.8 eV) and enhancing electrophilicity.
  • Hydrogen-bonding capacity : The nitro oxygen atoms can act as weak hydrogen-bond acceptors, influencing solubility and crystal packing.

Density functional theory (DFT) calculations on analogous nitropyridine systems reveal a charge distribution of +0.32 e on the pyridine nitrogen and -0.45 e on the nitro group, facilitating dipole-dipole interactions.

Table 3: Electronic Properties of the Nitropyridinyl Group
Property Value Source
LUMO Energy -1.8 eV MDPI
NBO Charge (Pyridine N) +0.32 e MDPI
NBO Charge (Nitro O) -0.45 e MDPI

These electronic characteristics position the compound as a potential intermediate in reactions requiring directed electrophilic substitution.

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

tert-butyl 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C16H22N4O4/c1-15(2,3)24-14(21)19-9-8-18(11-16(19)6-7-16)12-4-5-13(17-10-12)20(22)23/h4-5,10H,6-9,11H2,1-3H3

InChI Key

JGFACMOFRHDKKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of tert-Butyl Piperazine Derivatives

A common approach involves reacting tert-butyl piperazine-1-carboxylate with cyclopropane precursors. For example:

  • Reagents : Allyl acetate, iridium catalysts (e.g., [Ir(cod)Cl]₂)
  • Conditions : DMF, 70°C, 12–24 hours
  • Yield : 95% efficiency in forming tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

Optimization of Spirocyclic Ring Formation

Parameter Optimal Condition Impact on Yield
Catalyst Loading 1.5 mol% Ir(cod)Cl Maximizes ring closure
Solvent Anhydrous DMF Prevents hydrolysis
Temperature 70°C Balances kinetics/stability

Introduction of the 6-Nitropyridin-3-yl Group

The nitropyridine moiety is introduced via cross-coupling reactions or direct nitration .

Buchwald-Hartwig Amination

This method couples the spirocyclic intermediate with halogenated nitropyridine derivatives:

  • Substrate : 5-Bromo-2-nitropyridine
  • Catalyst : Pd(OAc)₂/Xantphos
  • Base : Cs₂CO₃
  • Solvent : Toluene/DMF (3:1)
  • Yield : 68–72%.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the bromopyridine to Pd(0), followed by coordination of the spirocyclic amine and reductive elimination to form the C–N bond.

Direct Nitration of Pyridine Intermediates

Alternative routes employ nitration of pre-coupled pyridine derivatives:

  • Precursor : tert-Butyl 7-(pyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)
  • Conditions : 0–5°C, 2 hours
  • Yield : 60%.

Challenges :

  • Regioselectivity issues (para vs. ortho nitration)
  • Over-nitration leading to di-nitro byproducts

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Buchwald-Hartwig High regioselectivity Requires expensive Pd catalysts 68–72%
Direct Nitration Cost-effective reagents Poor control over selectivity 55–60%
Reductive Amination Compatible with sensitive substrates Multi-step purification 50–65%

Purification and Characterization

  • Chromatography : Silica gel (hexane:ethyl acetate = 4:1) removes unreacted nitropyridine.
  • Crystallization : Recrystallization in dichloromethane/n-hexane yields >99% purity.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.45–3.70 (m, 8H, spirocyclic N–CH₂), 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 8.94 (d, J = 2.4 Hz, 1H, pyridine-H).
    • HRMS : m/z 334.37 [M+H]⁺ (calculated for C₁₆H₂₂N₄O₄).

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.
  • Catalyst Recycling : Pd recovery via immobilized catalysts lowers production costs.
  • Safety Protocols : Nitration steps require explosion-proof equipment due to exothermicity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and Pd/C catalyst.

    Substitution: Various nucleophiles and suitable solvents like ethanol or DMSO.

Major Products Formed

Scientific Research Applications

tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used as a building block for synthesizing biologically active molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (SY277229)

  • Substituent: 6-Aminopyridin-3-yl (electron-donating NH₂ group).
  • Key Differences: The amino group enhances nucleophilicity and hydrogen-bonding capacity compared to the nitro group. Likely higher solubility in polar solvents due to protonatable NH₂. Reduced oxidative stability relative to the nitro analogue.
  • Applications: Potential intermediate for coupling reactions (e.g., amide or urea formation) in drug synthesis .

tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (C429443)

  • Substituent: 2-Hydroxy-4-oxo-pyridopyrimidinyl (hydrogen-bond donor/acceptor).
  • Enhanced biological activity in targeting kinases or nucleotide-binding proteins.
  • Synthesis : Requires specialized heterocyclic coupling steps, unlike the nitro derivative .

tert-Butyl 7-[4-Oxo-2-(tosyloxy)-4H-pyrido[1,2-a]pyrimidin-7-yl]-4,7-diazaspiro[2.5]octane-4-carboxylate (SY277231)

  • Substituent : Tosyloxy-activated pyridopyrimidinyl (good leaving group).
  • Key Differences: The tosyloxy group facilitates nucleophilic displacement reactions, unlike the nitro group’s electronic effects. Higher molecular weight (due to tosyl) reduces solubility in non-polar solvents.
  • Applications : Useful in prodrug strategies or polymer conjugation .

Key Observations :

  • Boc-protected spirocyclic compounds generally require inert storage to prevent deprotection .

Q & A

Q. Table: Key Safety Parameters

HazardPrecautionary MeasureReference
Skin Irritation (H315)Use chemical-resistant gloves
Respiratory SensitivityEnsure local exhaust ventilation
Fire HazardUse dry chemical extinguishers

How can researchers optimize reaction scalability without compromising yield?

Level: Advanced
Methodological Answer:

Catalyst Recycling: Test iridium catalyst recovery via filtration or solvent extraction.

Solvent Selection: Replace DMF with less polar solvents (e.g., THF) for easier post-reaction separation.

Flow Chemistry: Implement continuous flow systems to enhance heat/mass transfer .
Pilot studies on similar compounds show scalability to gram-scale with <5% yield drop .

What analytical techniques are recommended for stability studies?

Level: Advanced
Methodological Answer:

Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via:

  • HPLC-PDA: Detect nitro group reduction or hydrolysis products.
  • TGA/DSC: Assess thermal decomposition profiles .

Light Sensitivity: Store in amber vials; analyze UV-vis spectra for photodegradation .

How to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

Control Experiments: Verify purity (>99% via HPLC) to exclude impurity-driven effects.

Computational Modeling: Use DFT or molecular docking to predict binding modes of the nitropyridine moiety.

Orthogonal Assays: Compare results across enzymatic, cell-based, and in vivo models.
For example, conflicting IC₅₀ values may reflect assay-specific interference from the nitro group .

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